molecular formula C12H22ClNO B1267814 N-(4-tert-butylcyclohexyl)-2-chloroacetamide CAS No. 500887-21-8

N-(4-tert-butylcyclohexyl)-2-chloroacetamide

Cat. No. B1267814
CAS RN: 500887-21-8
M. Wt: 231.76 g/mol
InChI Key: LARCNSYEWOQQCU-UHFFFAOYSA-N
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Description

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is a chemical compound with the molecular formula C24H46N2O2 . It has an average mass of 394.634 Da and a monoisotopic mass of 394.355927 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is complex, with a large number of atoms and bonds. The compound has a cyclohexyl ring structure with a tert-butyl group attached, along with an acetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” are not available, related compounds have been studied. For instance, “4-tert-Butylcyclohexanol” has been involved in oxidation and reduction reactions . In another study, the effects of peroxide-based initiators on the cure behavior and kinetics of vinyl ester resin were investigated .


Physical And Chemical Properties Analysis

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” has a molecular formula of C24H46N2O2, an average mass of 394.634 Da, and a monoisotopic mass of 394.355927 Da .

Scientific Research Applications

Fragrance Industry

N-(4-tert-butylcyclohexyl)-2-chloroacetamide: is a compound that has potential applications in the fragrance industry. Its structural similarity to 4-tert-butylcyclohexyl acetate , which is used as a fragrance ingredient, suggests that it could be utilized for its scent properties. The compound could be incorporated into perfumes, colognes, and other scented products to provide a unique olfactory experience .

Biocatalysis

In the field of biocatalysis, this compound could serve as a substrate for enzymatic reactions. The presence of the chloroacetamide group may allow for selective reactions, such as dehalogenation or amidation, using specific enzymes. This could lead to the synthesis of valuable chiral intermediates for pharmaceuticals or agrochemicals .

Material Science

The tert-butylcyclohexyl moiety within N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be explored for its properties in material science. It might be used to modify the surface properties of materials or as a monomer in polymer synthesis to create polymers with unique characteristics, such as increased thermal stability or rigidity .

Medicinal Chemistry

In medicinal chemistry, the compound could be investigated for its potential biological activity. The chloroacetamide group is often found in bioactive molecules, and thus, N-(4-tert-butylcyclohexyl)-2-chloroacetamide might act as a lead compound for the development of new therapeutic agents targeting various diseases .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry due to its unique structure. It may be employed in chromatography as a reference compound for the separation of complex mixtures or in spectroscopy as a calibration standard for quantitative analysis .

Environmental Science

The environmental fate of N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be studied to understand its biodegradability and potential impact on ecosystems. Research could focus on its breakdown products and their toxicity to provide insights into the environmental safety of related compounds .

Synthetic Organic Chemistry

As a synthetic intermediate, N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be used in organic synthesis to construct complex molecules. Its functional groups offer multiple points of reactivity, making it a versatile building block for the synthesis of a wide range of organic compounds .

Agrochemistry

In agrochemistry, the compound’s potential as a precursor to agrochemicals could be explored. Its structural features may lend themselves to the development of new pesticides or herbicides with specific modes of action, contributing to more efficient crop protection strategies .

Safety And Hazards

The safety data sheet for a related compound, “4-tert-Butylcyclohexanone”, indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It’s important to handle such chemicals with care, using appropriate personal protective equipment.

properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARCNSYEWOQQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305083
Record name N-(4-tert-butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylcyclohexyl)-2-chloroacetamide

CAS RN

500887-21-8
Record name N-(4-tert-butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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